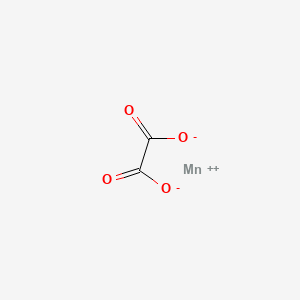

Manganese(II)oxalate

Description

Properties

CAS No. |

6556-16-7 |

|---|---|

Molecular Formula |

C2MnO4-2 |

Molecular Weight |

142.96 g/mol |

IUPAC Name |

manganese;oxalate |

InChI |

InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/p-2 |

InChI Key |

IEBUJWPMONWWDM-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O.[Mn] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Manganese(II) oxalate crystal structure and polymorphism

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Manganese(II) Oxalate (B1200264)

Abstract

Manganese(II) oxalate (MnC₂O₄) is an inorganic coordination compound of significant interest, primarily serving as a key precursor in the synthesis of various manganese oxides (MnO, Mn₂O₃, Mn₃O₄). These oxides are critical materials in fields such as catalysis, energy storage, and electronics. The properties of the final manganese oxide products are intrinsically linked to the characteristics of the oxalate precursor, including its crystal structure, purity, and morphology. Manganese(II) oxalate exists in several polymorphic and hydrated forms, most notably as a dihydrate (MnC₂O₄·2H₂O) and a trihydrate (MnC₂O₄·3H₂O). Understanding the distinct crystal structures and the conditions that govern their formation is crucial for the controlled synthesis of advanced materials. This guide provides a comprehensive overview of the known polymorphs of manganese(II) oxalate, detailing their crystallographic structures, methods of synthesis, and the experimental techniques used for their characterization.

Introduction

Manganese(II) oxalate is a pale pink crystalline solid that is sparingly soluble in water.[1][2] Its primary industrial and scientific importance lies in its role as a precursor material.[3] Through controlled thermal decomposition, manganese(II) oxalate can be converted into various manganese oxides with high purity and controlled nanostructures, which are sought after for applications in lithium-ion batteries, supercapacitors, and catalysis.[1][4][5]

The phenomenon of polymorphism, where a compound can exist in more than one crystal structure, is critical in materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, thermal stability, and reactivity. In the case of manganese(II) oxalate, controlling the synthesis to yield a specific polymorph is essential for tailoring the properties of the subsequent manganese oxide materials. This document details the structural properties of the primary hydrated polymorphs of manganese(II) oxalate and outlines the experimental protocols for their synthesis and analysis.

Known Polymorphs and Crystal Structures

Manganese(II) oxalate is known to crystallize in several hydrated forms, with the dihydrate and trihydrate being the most studied. The dihydrate itself exhibits polymorphism, with at least two distinct crystal structures reported, commonly designated as α- and γ-forms.[6][7]

-

α-Manganese(II) oxalate dihydrate (α-MnC₂O₄·2H₂O): This polymorph crystallizes in the monoclinic system with the space group C2/c.[6][8] The structure consists of one-dimensional chains where manganese centers are bridged by oxalate ligands.[9] Each Mn(II) ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from two bidentate oxalate anions in the equatorial plane and two water molecules in the axial positions.[7][9]

-

γ-Manganese(II) oxalate dihydrate (γ-MnC₂O₄·2H₂O): The γ-polymorph belongs to the orthorhombic crystal system with the space group P2₁2₁2₁.[2][6] Similar to the α-form, it features chains of oxalate-bridged manganese centers.[6] However, the arrangement and bonding within the chains differ, leading to a distinct crystal packing.[7]

-

Manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O): This hydrate (B1144303) also crystallizes in the orthorhombic system.[10] Its crystal lattice differs from the dihydrate forms, which influences its thermal decomposition behavior. The trihydrate is often considered a less-stable intermediate that can transform into the dihydrate form under certain conditions.[11]

-

Anhydrous Manganese(II) oxalate (MnC₂O₄): This form is produced by the careful dehydration of the hydrated crystals.[3] It is a key intermediate in the thermal decomposition process to manganese oxides.

Data Presentation

The crystallographic data for the well-characterized polymorphs of manganese(II) oxalate are summarized in the table below for easy comparison.

| Table 1: Crystallographic Data for Manganese(II) Oxalate Polymorphs | ||||||||

| Polymorph | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference(s) |

| α-Dihydrate | MnC₂O₄·2H₂O | Monoclinic | C2/c | 11.9896 | 5.6395 | 9.978 | 128.329 | [8] |

| γ-Dihydrate | MnC₂O₄·2H₂O | Orthorhombic | P2₁2₁2₁ | 6.262 | 13.585 | 6.091 | 90 | [2][6] |

| Trihydrate | MnC₂O₄·3H₂O | Orthorhombic | Pcca | N/A | N/A | N/A | 90 | [6] |

Note: Detailed lattice parameters for the trihydrate are not consistently available in the cited literature, though it is identified with JCPDS card No. 32-0648.

Experimental Protocols

The synthesis and characterization of manganese(II) oxalate polymorphs involve standard inorganic chemistry laboratory techniques.

Synthesis Methodologies

The most common method for synthesizing manganese(II) oxalate hydrates is through a precipitation reaction in an aqueous solution. The specific polymorph obtained can be controlled by adjusting reaction conditions such as reactant concentrations, temperature, pH, and the solvent system.[4]

Protocol 1: Aqueous Precipitation of MnC₂O₄·2H₂O

-

Reagent Preparation:

-

Solution A: Prepare an aqueous solution of a soluble manganese(II) salt, such as 0.1 M manganese(II) sulfate (B86663) (MnSO₄) or manganese(II) chloride (MnCl₂).

-

Solution B: Prepare an aqueous solution of an oxalate source, such as 0.1 M oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄).

-

-

Precipitation:

-

Aging and Isolation:

-

Continue stirring the mixture for a designated period (e.g., 1-2 hours) to allow the crystals to age.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

-

Washing and Drying:

-

Wash the collected precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to aid in drying.[12]

-

Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or in a desiccator to obtain the crystalline dihydrate powder.[12]

-

Protocol 2: Hydrothermal Synthesis

Hydrothermal methods can also be employed to synthesize crystalline manganese(II) oxalate, often resulting in well-defined crystal morphologies.[2][6]

-

Reagent Mixture:

-

Combine a manganese(II) salt (e.g., manganese acetate, Mn(OAc)₂·4H₂O), oxalic acid (H₂C₂O₄·2H₂O), and distilled water in a Teflon-lined autoclave.[13]

-

-

Heating:

-

Seal the autoclave and heat it to a specified temperature (e.g., 150 °C) for an extended period (e.g., 3 days).[13]

-

-

Cooling and Isolation:

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash with deionized water, and dry in air.[13]

-

Characterization Techniques

A suite of analytical techniques is used to confirm the identity, purity, and crystal structure of the synthesized manganese(II) oxalate.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase and determining the polymorph. The experimental diffraction pattern is compared to standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards).[14]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the material.[1] TGA measures mass loss as a function of temperature, clearly showing the dehydration steps (loss of water molecules) followed by the decomposition of the anhydrous oxalate into manganese oxide.[3] Dehydration typically occurs around 150-200 °C, while the decomposition of the anhydrous salt to MnO begins at higher temperatures.[1][3]

-

Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy are used to probe the molecular vibrations within the crystal. These techniques can confirm the presence of the oxalate ligand and water molecules of crystallization through their characteristic vibrational bands (e.g., C=O and C-O stretches for oxalate, O-H stretches for water).[1][15]

Visualization of Workflows and Pathways

Graphviz diagrams are provided below to illustrate the key processes involved in the study of manganese(II) oxalate.

Caption: Experimental workflow for the synthesis and characterization of manganese(II) oxalate.

Caption: Thermal decomposition pathway of hydrated manganese(II) oxalate.

Caption: Logical relationships between manganese(II) oxalate polymorphs based on synthesis conditions.

Conclusion

Manganese(II) oxalate is a fundamentally important precursor in materials chemistry, with its polymorphism playing a decisive role in the properties of its derivative manganese oxides. The existence of multiple hydrated forms, including the monoclinic α-dihydrate, the orthorhombic γ-dihydrate, and the orthorhombic trihydrate, necessitates careful control over synthesis conditions. By employing well-defined experimental protocols and thorough characterization using techniques such as PXRD, thermal analysis, and vibrational spectroscopy, researchers can selectively synthesize the desired polymorph. This control is paramount for professionals in materials science and drug development who rely on the precise properties of precursor materials to achieve targeted outcomes in their final products.

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 2. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 3. akjournals.com [akjournals.com]

- 4. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanorods of manganese oxalate: a single source precursor to different manganese oxide nanoparticles (MnO, Mn2O3, Mn3O4) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Manganese oxalates - structure-based Insights [degruyterbrill.com]

- 8. crystallography.net [crystallography.net]

- 9. Manganese oxalates - structure-based Insights [degruyterbrill.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sciencemadness Discussion Board - Report on making manganese oxalate and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Manganese(II) Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese(II) oxalate (B1200264) dihydrate (MnC₂O₄·2H₂O). The document details the decomposition pathways under different atmospheric conditions, presents quantitative data from thermogravimetric and differential thermal analyses, outlines experimental protocols for thermal analysis, and visualizes the complex mechanisms involved. This guide is intended to be a valuable resource for professionals in research, science, and drug development who utilize manganese compounds and require a thorough understanding of their thermal behavior.

Introduction

Manganese(II) oxalate dihydrate is a coordination compound that serves as a common precursor for the synthesis of various manganese oxides. The thermal decomposition of this salt is a critical process in materials science and catalysis, as the final manganese oxide product's properties are highly dependent on the conditions of the decomposition. Understanding the intricate mechanism of this process is paramount for controlling the stoichiometry, crystal structure, and morphology of the resulting manganese oxide nanoparticles. This guide will explore the decomposition of the two common crystalline forms of manganese(II) oxalate dihydrate: the monoclinic α-form and the orthorhombic γ-form.

Quantitative Data from Thermal Analysis

The thermal decomposition of manganese(II) oxalate dihydrate proceeds in distinct stages, primarily dehydration followed by the decomposition of the anhydrous oxalate. The specific temperature ranges and mass losses associated with these stages are influenced by factors such as the crystalline form of the hydrate, the heating rate, and the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Nitrogen or Argon)

Under an inert atmosphere, the decomposition of anhydrous manganese(II) oxalate typically yields manganese(II) oxide (MnO).

| Crystalline Form | Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Enthalpy Change (ΔH) |

| α-MnC₂O₄·2H₂O (monoclinic) | Dehydration | ~100 - 250 | ~131 | 20.13 | ~20.1 | 86 kJ/mol |

| Oxalate Decomposition | ~320 - 435 | ~412 | 39.14 | ~39.9 | - | |

| γ-MnC₂O₄·2H₂O (orthorhombic) | Dehydration | 140 - 187[1] | - | 20.13 | - | - |

| Oxalate Decomposition | 335 - 434[1] | - | 39.14 | - | - |

Decomposition in an Oxidative Atmosphere (Air)

In the presence of air, the decomposition process is more complex due to the oxidation of the resulting manganese species. The final product is typically a mixture of manganese oxides, such as Mn₂O₃ and Mn₃O₄.

| Crystalline Form | Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (to Mn₂O₃) | Experimental Mass Loss (%) |

| α-MnC₂O₄·2H₂O (monoclinic) | Dehydration | ~100 - 250 | - | 20.13 | ~20.0 |

| Oxalate Decomposition & Oxidation | ~250 - 450 | ~319 and ~391 | 56.1 | ~56.9 - 58.5 | |

| γ-MnC₂O₄·2H₂O (orthorhombic) | Dehydration | 140 - 182[1] | - | 20.13 | - |

| Oxalate Decomposition & Oxidation | 230 - 361[1] | - | 56.1 | - |

Experimental Protocols

The following section outlines a typical experimental protocol for the thermal analysis of manganese(II) oxalate dihydrate using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Materials and Instrumentation

-

Sample: High-purity manganese(II) oxalate dihydrate (α- or γ-form).

-

Crucible: Alumina or platinum crucibles are commonly used.

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC is recommended.

-

Purge Gas: High-purity nitrogen or argon for inert atmosphere experiments, and dry air for oxidative experiments.

Experimental Procedure

-

Sample Preparation: Accurately weigh a small amount of the manganese(II) oxalate dihydrate sample (typically 5-10 mg) into a clean, tared crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (typically 20-100 mL/min) for a sufficient time to ensure a stable atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature of approximately 600-800°C.

-

A constant heating rate of 10°C/min is commonly employed.

-

-

Data Acquisition: Record the sample mass (TGA), the difference in temperature between the sample and reference (DTA), or the heat flow to the sample (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting thermal curves to determine the onset and peak temperatures of thermal events, the percentage mass loss for each decomposition step, and the enthalpy changes associated with these events.

Thermal Decomposition Mechanisms and Pathways

The thermal decomposition of manganese(II) oxalate dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The initial step in all cases is dehydration, followed by the decomposition of the anhydrous salt.

Decomposition in an Inert Atmosphere

In an inert atmosphere, the decomposition of anhydrous manganese(II) oxalate can proceed through two potential pathways.

Pathway 1: Direct Decomposition to MnO

The most commonly cited mechanism involves the direct decomposition of anhydrous manganese(II) oxalate into manganese(II) oxide, carbon monoxide, and carbon dioxide[2].

Pathway 2: Formation of a Manganese Carbonate Intermediate

Some studies suggest the formation of a manganese carbonate (MnCO₃) intermediate, which then decomposes to MnO[3].

Decomposition in an Oxidative Atmosphere (Air)

In an oxidative atmosphere, the initial decomposition product, likely amorphous MnO, is subsequently oxidized to higher manganese oxides[4][5]. The final product is often Mn₂O₃, which can be further reduced to Mn₃O₄ at higher temperatures. The evolved carbon monoxide is also oxidized to carbon dioxide.

Influence of Crystal Structure

The crystal structure of the manganese(II) oxalate dihydrate precursor has a notable influence on its thermal decomposition. The monoclinic α-form and the orthorhombic γ-form exhibit different dehydration and decomposition temperatures[6]. This is attributed to the different coordination environments of the manganese ions and the arrangement of the water molecules within the crystal lattices. The orthorhombic form has been reported to stabilize the lower oxidation states of manganese during decomposition in air.

Conclusion

The thermal decomposition of manganese(II) oxalate dihydrate is a multifaceted process governed by the interplay of temperature, atmosphere, and the crystalline structure of the precursor. A thorough understanding of these factors, as detailed in this guide, is essential for the controlled synthesis of manganese oxides with desired properties for a wide range of applications, from catalysis to energy storage. The provided quantitative data, experimental protocols, and mechanistic pathways serve as a foundational resource for researchers and professionals working with these materials.

References

Manganese(II) Oxalate: A Comprehensive Technical Guide to its Synthesis and Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(II) oxalate (B1200264) (MnC₂O₄) is an inorganic compound that serves as a crucial precursor in the synthesis of various manganese oxides and other advanced materials. Its controlled synthesis and well-characterized properties are fundamental to its application in fields ranging from catalysis and energy storage to the development of novel therapeutic agents. This guide provides an in-depth overview of the synthesis methodologies for manganese(II) oxalate, its key physicochemical properties, and detailed experimental protocols for its preparation and characterization.

Synthesis of Manganese(II) Oxalate

The synthesis of manganese(II) oxalate is primarily achieved through precipitation reactions involving a soluble manganese(II) salt and an oxalate source. The precise control of reaction parameters is critical to obtaining desired particle morphologies and purity.

Precipitation Method

A common and straightforward method for synthesizing manganese(II) oxalate involves the reaction of manganese(II) sulfate (B86663) and ammonium (B1175870) oxalate.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of manganese(II) sulfate (MnSO₄) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of ammonium oxalate ((NH₄)₂C₂O₄) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Slowly add the ammonium oxalate solution to the manganese(II) sulfate solution under constant stirring at room temperature.

-

A pale pink precipitate of manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) will form immediately.

-

-

Washing and Isolation:

-

Age the precipitate in the mother liquor for 1-2 hours to ensure complete precipitation and particle growth.

-

Separate the precipitate by filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted ions.

-

Finally, wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the purified precipitate in an oven at a temperature below 100 °C to obtain the stable dihydrate form. Higher temperatures will lead to dehydration.

-

Basic Properties of Manganese(II) Oxalate

The utility of manganese(II) oxalate is intrinsically linked to its distinct physical and chemical properties.

Physical Properties

Manganese(II) oxalate is a sparingly soluble salt, a property that drives its precipitation from aqueous solutions.

| Property | Value |

| Molar Mass (anhydrous) | 142.95 g/mol |

| Molar Mass (dihydrate) | 178.98 g/mol |

| Appearance | Pale pink to white crystalline powder |

| Solubility in Water | Sparingly soluble |

| Crystal System (dihydrate) | Monoclinic |

Chemical Properties

The thermal decomposition of manganese(II) oxalate is a key characteristic, providing a pathway to synthesize various manganese oxides.

Thermal Decomposition:

The thermal decomposition of manganese(II) oxalate dihydrate occurs in distinct stages.

-

Dehydration: The loss of water molecules typically occurs between 100 °C and 200 °C. MnC₂O₄·2H₂O(s) → MnC₂O₄(s) + 2H₂O(g)

-

Decomposition to Manganese(II) Oxide: In an inert atmosphere, the anhydrous oxalate decomposes to manganese(II) oxide (MnO) and carbon oxides around 300 °C. MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g)

-

Oxidation in Air: In the presence of air, the decomposition process is more complex and can yield higher manganese oxides such as Mn₂O₃ or Mn₃O₄, depending on the temperature and oxygen partial pressure.

Characterization Techniques

Standard analytical techniques are employed to verify the synthesis and purity of manganese(II) oxalate.

Experimental Protocols:

-

X-ray Diffraction (XRD):

-

Grind a small sample of the dried powder to a fine consistency.

-

Mount the sample on a zero-background holder.

-

Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

-

Compare the resulting pattern with standard diffraction data for manganese(II) oxalate dihydrate (e.g., JCPDS card no. 25-0543).

-

-

Thermogravimetric Analysis (TGA):

-

Place a known mass of the sample (typically 5-10 mg) in an alumina (B75360) crucible.

-

Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The resulting plot of mass loss versus temperature will reveal the dehydration and decomposition steps.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the oxalate group (C=O and C-O stretching) and water molecules (O-H stretching) will confirm the compound's identity.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from precursor selection to the final characterization of manganese(II) oxalate.

Caption: Workflow for the synthesis and characterization of Manganese(II) Oxalate.

Applications and Future Perspectives

Manganese(II) oxalate is a versatile precursor for the synthesis of various manganese oxides with tailored morphologies and properties. These oxides are of significant interest for applications in:

-

Lithium-ion batteries: As anode materials.

-

Supercapacitors: For high-performance energy storage.

-

Catalysis: In various oxidation and reduction reactions.

Furthermore, the controlled release of Mn²⁺ ions from manganese-based nanomaterials is being explored in the context of chemodynamic therapy and as a magnetic resonance imaging (MRI) contrast agent. The fundamental understanding of the synthesis and properties of manganese(II) oxalate is paramount to advancing these and other novel applications in materials science and drug development.

An In-depth Technical Guide on the Solubility of Manganese(II) Oxalate in Different Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) oxalate (B1200264) (MnC₂O₄), a sparingly soluble salt, in various aqueous environments. The document details the theoretical principles governing its dissolution, presents qualitative and quantitative solubility data, and offers detailed experimental protocols for its determination.

Introduction to Manganese(II) Oxalate

Manganese(II) oxalate is an inorganic compound that typically exists as a dihydrate (MnC₂O₄·2H₂O), appearing as a pale pink crystalline solid.[1] It is of significant interest in various fields, including materials science as a precursor for manganese oxides used in batteries and catalysis, and in analytical chemistry.[1] Understanding its solubility is crucial for controlling precipitation reactions, developing synthetic routes for manganese-based materials, and assessing its environmental fate and toxicological profile.

Theoretical Framework of Manganese(II) Oxalate Solubility

The dissolution of manganese(II) oxalate in aqueous solutions is governed by several key chemical equilibria.

Solubility Product Constant (Ksp)

In pure water, the dissolution of manganese(II) oxalate is an equilibrium process described by the following equation:

MnC₂O₄(s) ⇌ Mn²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this reaction and is expressed as:

Ksp = [Mn²⁺][C₂O₄²⁻]

The reported pKsp for manganese(II) oxalate is 6.77, which corresponds to a Ksp value of approximately 1.7 x 10⁻⁷.[1][2][3] This low value indicates that manganese(II) oxalate is sparingly soluble in water.

The Common Ion Effect

According to Le Châtelier's principle, the solubility of a sparingly soluble salt is decreased by the presence of a common ion in the solution. For manganese(II) oxalate, adding a soluble salt containing either Mn²⁺ ions (e.g., manganese(II) chloride) or C₂O₄²⁻ ions (e.g., sodium oxalate) will shift the dissolution equilibrium to the left, favoring the formation of solid MnC₂O₄ and thus reducing its molar solubility.

Effect of pH

The solubility of manganese(II) oxalate is highly dependent on the pH of the solution. This is because the oxalate ion (C₂O₄²⁻) is the conjugate base of a weak diprotic acid, oxalic acid (H₂C₂O₄). In acidic solutions, the oxalate ions react with hydronium ions (H₃O⁺) to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid, as shown in the following equilibria:

C₂O₄²⁻(aq) + H₃O⁺(aq) ⇌ HC₂O₄⁻(aq) + H₂O(l) HC₂O₄⁻(aq) + H₃O⁺(aq) ⇌ H₂C₂O₄(aq) + H₂O(l)

The acid dissociation constants for oxalic acid are pKa₁ = 1.27 and pKa₂ = 4.28.[4] As the pH of the solution decreases (i.e., the concentration of H₃O⁺ increases), the concentration of free oxalate ions is reduced. To maintain the Ksp, more manganese(II) oxalate must dissolve, leading to a significant increase in its solubility in acidic media.[1]

In strongly basic solutions, the solubility of manganese(II) oxalate is expected to be very low. This is due to the competing precipitation of manganese(II) hydroxide (B78521) (Mn(OH)₂), which has a very low solubility product. The high concentration of hydroxide ions in alkaline solutions will favor the formation of solid Mn(OH)₂, effectively removing Mn²⁺ ions from the solution and indirectly suppressing the dissolution of manganese(II) oxalate.

Data Presentation: Solubility of Manganese(II) Oxalate

The following tables summarize the available quantitative and qualitative data on the solubility of manganese(II) oxalate in various aqueous solutions.

Table 1: Solubility of Manganese(II) Oxalate in Water

| Temperature (°C) | Solubility (g / 100 g of solvent) | Molar Solubility (mol/L) |

| 0 | 0.025 | 1.40 x 10⁻³ |

| 25 | 0.0312 | 1.74 x 10⁻³ |

| 36 | 0.037 | 2.07 x 10⁻³ |

Molar solubility calculated based on the molecular weight of MnC₂O₄·2H₂O (178.99 g/mol ). Data sourced from reference[5].

Table 2: Qualitative and Expected Relative Solubility in Different Aqueous Solutions

| Aqueous Solution | Expected Relative Solubility | Rationale |

| Pure Water | Low | Low Ksp value. |

| Dilute Strong Acid (e.g., HCl, H₂SO₄) | High | Protonation of the oxalate ion removes it from the solution, shifting the dissolution equilibrium to the right.[1][6] |

| Dilute Weak Acid (e.g., Acetic Acid) | Moderately Increased | The extent of oxalate protonation is less than in strong acids. |

| Dilute Strong Base (e.g., NaOH) | Very Low | Competing precipitation of manganese(II) hydroxide. |

| Aqueous Ammonia | Low to Moderate | Formation of manganese-ammine complexes may slightly increase solubility, but the basic nature of the solution will also promote Mn(OH)₂ formation. |

| Solution with a Common Ion (e.g., Na₂C₂O₄) | Very Low | The common ion effect suppresses dissolution. |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the solubility of manganese(II) oxalate.

General Method for Solubility Determination (Shake-Flask Method)

This is the most common method for determining the equilibrium solubility of a sparingly soluble salt.

Materials:

-

Manganese(II) oxalate dihydrate (pure solid)

-

The aqueous solution of interest (e.g., deionized water, buffer solutions of known pH, solutions with a known concentration of a common ion)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for manganese ion concentration determination (e.g., Atomic Absorption Spectrometer, ICP-AES, or UV-Vis Spectrophotometer with titration equipment).

Procedure:

-

Add an excess amount of solid manganese(II) oxalate to a known volume of the aqueous solution in a sealed container. The presence of undissolved solid is essential to ensure that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved ions from any suspended solid particles, either centrifuge the sample at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the clear, saturated solution to a concentration that is within the working range of the chosen analytical method.

-

Determine the concentration of Mn²⁺ in the diluted solution using one of the methods described below.

-

Calculate the original concentration of Mn²⁺ in the saturated solution by accounting for the dilution factor. This value represents the molar solubility of manganese(II) oxalate in the tested aqueous solution.

Analytical Methods for Determining Manganese(II) Ion Concentration

a) Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): These are highly sensitive and specific methods for determining the concentration of metal ions.

-

Principle: AAS measures the absorption of light by free atoms in the gaseous state, while ICP-AES measures the electromagnetic radiation emitted by excited atoms.

-

Procedure: Prepare a series of standard solutions of known Mn²⁺ concentrations. Aspirate the standards and the diluted sample solution into the instrument and measure their absorbance or emission intensity. Construct a calibration curve and determine the concentration of Mn²⁺ in the sample.

b) Complexometric Titration with EDTA: This is a classic and reliable method for determining the concentration of metal ions.

-

Principle: Mn²⁺ ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a suitable indicator.

-

Reagents:

-

Standardized 0.01 M EDTA solution

-

pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer)

-

Eriochrome Black T indicator

-

Reducing agent (e.g., ascorbic acid or hydroxylammonium chloride) to prevent the oxidation of Mn²⁺ in the alkaline solution.

-

-

Procedure:

-

Pipette a known volume of the saturated manganese(II) oxalate solution into a conical flask.

-

Add a small amount of the reducing agent.

-

Add the pH 10 buffer solution and a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.

-

Titrate with the standardized EDTA solution until the color changes from wine-red to a pure blue, indicating the endpoint.

-

Calculate the concentration of Mn²⁺ in the original solution based on the volume of EDTA used.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key equilibria and workflows discussed in this guide.

Caption: Dissolution and precipitation equilibrium of Manganese(II) Oxalate in water.

Caption: Effect of acidic pH on the solubility equilibrium of Manganese(II) Oxalate.

Caption: Experimental workflow for determining the solubility of Manganese(II) Oxalate.

Conclusion

The solubility of manganese(II) oxalate is a complex function of temperature, the presence of common ions, and most significantly, the pH of the aqueous medium. While sparingly soluble in pure water, its solubility is markedly increased in acidic solutions due to the protonation of the oxalate ion. Conversely, in basic solutions, its solubility is suppressed by the competing precipitation of manganese(II) hydroxide. This technical guide provides the fundamental principles, qualitative and quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of manganese(II) oxalate in various aqueous solutions. The provided methodologies offer a robust framework for generating precise solubility data tailored to specific research and development needs.

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 2. MANGANESE(II) OXALATE | 6556-16-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Oxalic_acid [chemeurope.com]

- 5. global.oup.com [global.oup.com]

- 6. Manganese(II) oxalate dihydrate, Mn 30% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Characterization of Manganese(II) Oxalate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Manganese(II) oxalate (B1200264) (MnC₂O₄), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the vibrational properties and structural analysis of this inorganic compound.

Manganese(II) oxalate is an inorganic compound that exists in various hydrated forms, with the dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O) being the most common.[1][2] These compounds are of interest in various fields, including coordination chemistry, thermal analysis, and as precursors for the synthesis of manganese oxides.[1][3] Vibrational spectroscopy, particularly FTIR and Raman, serves as a powerful tool for elucidating the molecular structure, bonding, and hydration states of Manganese(II) oxalate.[4][5][6]

Synthesis of Manganese(II) Oxalate Hydrates

The synthesis of Manganese(II) oxalate hydrates typically involves a precipitation reaction in an aqueous solution.[7] The specific hydrated form obtained can be influenced by the reaction conditions.

Experimental Protocol: Precipitation Method

A common method for the synthesis of Manganese(II) oxalate dihydrate involves the reaction between a soluble manganese(II) salt and an oxalate source.[7]

Materials:

-

Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (B86663) (MnSO₄)

-

Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of the manganese(II) salt (e.g., 0.1 M MnCl₂).

-

Prepare an aqueous solution of the oxalate source (e.g., 0.1 M Na₂C₂O₄).

-

Slowly add the oxalate solution to the manganese(II) salt solution with constant stirring.

-

A pale pink precipitate of Manganese(II) oxalate dihydrate will form immediately.[7]

-

Continue stirring the mixture for a defined period (e.g., 1 hour) to ensure complete precipitation.

-

Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with distilled water to remove any soluble impurities.

-

Dry the resulting solid in an oven at a low temperature (e.g., 40-50 °C) to obtain the final product.

Spectroscopic Characterization

FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule.[8] In the case of Manganese(II) oxalate, these techniques are crucial for identifying the characteristic vibrations of the oxalate ligand and the water molecules of hydration.

Experimental Protocol: FTIR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR method):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the dried Manganese(II) oxalate powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

-

Perform baseline correction and other necessary spectral processing.

Experimental Protocol: Raman Spectroscopy

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[9]

-

A microscope for sample visualization and laser focusing.

-

A sensitive detector (e.g., CCD camera).

Procedure:

-

Place a small amount of the Manganese(II) oxalate sample on a microscope slide.

-

Focus the laser onto the sample using the microscope objective.

-

Set the appropriate laser power and acquisition time to avoid sample degradation and obtain a good quality spectrum.

-

Record the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

Cosmic ray removal and baseline correction may be necessary.

Vibrational Spectra and Band Assignments

The FTIR and Raman spectra of Manganese(II) oxalate are characterized by distinct bands corresponding to the vibrations of the oxalate anion (C₂O₄²⁻) and the water molecules. The oxalate ion, with D₂h symmetry in its free state, exhibits characteristic stretching and bending modes.

The primary vibrational modes of the oxalate ligand include:

-

ν(C=O) : Asymmetric and symmetric stretching of the carbonyl groups.

-

ν(C-C) : Stretching of the carbon-carbon bond.

-

δ(O-C=O) : Bending modes of the oxalate framework.

The presence of water molecules of hydration gives rise to:

-

ν(O-H) : Stretching vibrations of the water molecules, typically observed as a broad band in the high-frequency region of the FTIR spectrum.

-

δ(H-O-H) : Bending vibrations of the water molecules.

The coordination of the oxalate anion to the Mn(II) ion and the hydrogen bonding involving the water molecules can cause shifts in the vibrational frequencies and changes in the spectral features compared to the free oxalate ion.

Quantitative Spectroscopic Data

The following table summarizes the key vibrational frequencies observed in the FTIR and Raman spectra of Manganese(II) oxalate dihydrate.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3400-3200 (broad) | - | O-H stretching of water molecules |

| νₐₛ(C=O) | ~1635 | ~1630 | Asymmetric C=O stretching |

| δ(H-O-H) | ~1610 | - | H-O-H bending of water molecules |

| νₛ(C=O) + ν(C-C) | ~1470 | ~1475 | Symmetric C=O stretching coupled with C-C stretching |

| νₛ(C-O) + δ(O-C=O) | ~1360 | ~1365 | Symmetric C-O stretching coupled with O-C=O bending |

| νₛ(C-O) | ~1315 | ~1320 | Symmetric C-O stretching |

| δ(O-C=O) | ~820 | ~825 | O-C=O in-plane bending |

| ν(Mn-O) + ring def. | ~500 | ~505 | Mn-O stretching and ring deformation |

| δ(O-C=O) | ~380 | ~385 | O-C=O out-of-plane bending |

Note: The exact peak positions may vary slightly depending on the specific hydrated form and the experimental conditions.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Manganese(II) oxalate.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of Manganese(II) oxalate.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the characterization of Manganese(II) oxalate. They provide detailed insights into the coordination of the oxalate ligand, the presence and nature of water of hydration, and the overall molecular structure. This guide has outlined the fundamental experimental protocols for the synthesis and spectroscopic analysis of Manganese(II) oxalate, along with a summary of the key vibrational band assignments. This information serves as a valuable resource for researchers and scientists working with this and related metal oxalate compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vibrational Analysis of Manganese(II) Oxalates Hydrates: An In Silico Statistical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vibrational Analysis of Manganese(II) Oxalates Hydrates: An In Silico Statistical Approach [diposit.ub.edu]

- 7. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

Magnetic properties of different Manganese(II) oxalate hydrates

An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Oxalate (B1200264) Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of different manganese(II) oxalate hydrates, focusing on the dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O) forms. The document details their synthesis, structural differences, and the resulting magnetic behaviors, supported by quantitative data and experimental methodologies.

Introduction

Manganese(II) oxalate and its hydrates are inorganic coordination compounds that serve as important precursors for the synthesis of various manganese oxides.[1] These oxides exhibit a range of interesting catalytic, electrochemical, and magnetic properties, including ferrimagnetism and antiferromagnetism, depending on their crystalline phase and particle size.[1] The magnetic properties of the parent oxalate hydrates are of fundamental interest as they are dictated by the crystal structure and the arrangement of Mn(II) ions. Understanding these properties is crucial for controlling the characteristics of the final oxide materials. This guide compares the two most common forms: the monoclinic dihydrate (α-MnC₂O₄·2H₂O) and the orthorhombic trihydrate (MnC₂O₄·3H₂O).[2]

Crystal Structure and Magnetic Interactions

The magnetic behavior of manganese(II) oxalate hydrates is intrinsically linked to their crystal structures. The spatial arrangement of the manganese ions and the bridging oxalate ligands determines the nature and strength of the magnetic exchange interactions.

-

Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O): This hydrate (B1144303) typically crystallizes in a monoclinic system.[2] The structure consists of chains of oxalate-bridged manganese centers.[3] This arrangement facilitates a persistent antiferromagnetic interaction between the Mn(II) ions.[2]

-

Manganese(II) Oxalate Trihydrate (MnC₂O₄·3H₂O): This form crystallizes in an orthorhombic system.[2] The additional water molecule in the crystal lattice alters the coordination environment and the distance between Mn(II) ions compared to the dihydrate. This structural difference leads to more complex magnetic behavior; the exchange interaction can change from antiferromagnetic to ferromagnetic during the dehydration process.[2][4]

Quantitative Magnetic Data

The magnetic properties of the hydrates have been characterized using techniques such as magnetic susceptibility measurements. The data is commonly analyzed using the Curie-Weiss law, which describes the magnetic susceptibility (χ) of a paramagnetic material at temperatures above its magnetic ordering temperature.

The Curie-Weiss law is given by: χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant.

-

T is the absolute temperature.

-

θ is the Weiss constant, which provides insight into the nature of the magnetic interactions (negative for antiferromagnetic, positive for ferromagnetic).

From the Curie constant, the effective magnetic moment (µ_eff) can be calculated, which helps in determining the oxidation state of the metal ion.

Table 1: Comparison of Magnetic Properties of Manganese(II) Oxalate Hydrates

| Property | MnC₂O₄·2H₂O (α-form) | MnC₂O₄·3H₂O | Notes |

| Crystal System | Monoclinic[2] | Orthorhombic[2] | Crystal structure dictates the magnetic exchange pathways. |

| Magnetic Interaction | Consistently Antiferromagnetic[2] | Changes from Antiferromagnetic to Ferromagnetic upon dehydration[2][4] | The interaction in the trihydrate is highly sensitive to water content. |

| Weiss Constant (θ) | Negative | Variable | A negative θ indicates antiferromagnetic coupling. |

| Néel Temperature (T_N) | 11.2 K for a related 0.5-hydrate[5] | Not explicitly stated for the pure trihydrate | The temperature below which antiferromagnetic ordering occurs. |

Note: Specific quantitative values for the Weiss constant and magnetic moment for the pure dihydrate and trihydrate forms are not consistently reported across the literature but can be derived from raw susceptibility data. A related compound, [MnC₂O₄]·0.5H₂O, shows a Weiss constant of θ = -34.77 K, indicating strong antiferromagnetic coupling.[5]

Experimental Protocols

Synthesis of Manganese(II) Oxalate Hydrates

Objective: To synthesize MnC₂O₄·2H₂O and MnC₂O₄·3H₂O through controlled precipitation.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)[6]

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O) or Sodium oxalate (Na₂C₂O₄)[6]

-

Deionized/Distilled water

-

pH meter

Protocol (General Precipitation Method):

-

Prepare aqueous solutions of the manganese salt and the oxalate salt. The concentration of these initial solutions can influence which hydrate is formed.

-

Maintain the reaction temperature at 25 °C and control the pH of the medium to approximately 3.0.

-

Slowly add the oxalate solution to the manganese salt solution under continuous stirring.

-

The type of crystallohydrate obtained depends on the nucleation mechanism. Homogeneous nucleation tends to yield MnC₂O₄·2H₂O, while heterogeneous nucleation can produce MnC₂O₄·3H₂O.

-

For MnC₂O₄·2H₂O (α-dihydrate): Allow the reaction to proceed for an extended period (e.g., 24 hours). A white precipitate will form.

-

For MnC₂O₄·3H₂O (trihydrate): The reaction is typically faster (e.g., 40 minutes), resulting in a pink-colored precipitate.

-

Collect the precipitate by filtration.

-

Wash the product with distilled water to remove any unreacted ions.

-

Dry the product appropriately. The dihydrate can be air-dried, while the more sensitive trihydrate is often dried in a vacuum desiccator over silica (B1680970) gel to prevent premature dehydration.

Magnetic Susceptibility Measurement

Objective: To measure the magnetic susceptibility of the synthesized hydrates as a function of temperature.

Instrumentation:

-

SQUID (Superconducting Quantum Interference Device) Magnetometer[5][7] or a Faraday-type magnetic balance.

Protocol (using SQUID Magnetometer):

-

A precisely weighed polycrystalline sample (typically 10-20 mg) is packed into a gelatin capsule or other suitable sample holder.

-

The sample holder is mounted in the magnetometer.

-

The magnetic susceptibility (χ) is measured over a desired temperature range (e.g., 1.8 K to 300 K).[5]

-

Measurements are performed in a constant applied magnetic field (e.g., 2000 Oe).[5]

-

The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms using Pascal's constants.[7]

-

The molar magnetic susceptibility (χ_M) is then plotted against temperature (T). The data can also be presented as χ_MT vs. T to better visualize the magnetic behavior.

-

For temperatures well above any magnetic ordering, the data is fitted to the Curie-Weiss law to determine the Curie constant (C) and the Weiss constant (θ).[5]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship between structure and magnetism in these compounds.

Caption: Experimental workflow for synthesis and magnetic characterization.

Caption: Structure-property relationship in Mn(II) oxalate hydrates.

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of decomposition of manganese(II) oxalate dihydrate and manganese(II) oxalate trihydrate [inis.iaea.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to Manganese(II) Oxalate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Manganese(II) oxalate (B1200264), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, key safety data, and relevant experimental protocols, presented in a clear and accessible format.

Chemical Identification

Manganese(II) oxalate is an inorganic compound that exists in both anhydrous and hydrated forms. The most common hydrated form is the dihydrate, which typically appears as a pale pink, crystalline solid.

CAS Numbers:

Safety and Hazard Information

Manganese(II) oxalate is classified as harmful if swallowed or in contact with skin.[3] Proper handling and the use of personal protective equipment (PPE) are crucial to ensure laboratory safety.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for Manganese(II) oxalate dihydrate.

| Property | Value | Source |

| Molecular Formula | C₂H₄MnO₆ | Fisher Scientific SDS |

| Molecular Weight | 178.99 g/mol | Fisher Scientific SDS |

| Melting Point | 100 °C / 212 °F | [4] |

| Specific Gravity | 2.453 g/cm³ | [4] |

| Acute Dermal LD50 (Rat) | >2000 mg/kg bw | [5] |

| Hazard Class | 6.1 | ECHEMI SDS |

| UN Number | 3288 | ECHEMI SDS |

Experimental Protocols

Detailed methodologies for the synthesis and thermal decomposition of Manganese(II) oxalate are provided below. These protocols are foundational for its application in materials science and as a precursor for other manganese compounds.

Synthesis of Manganese(II) Oxalate Dihydrate via Precipitation

This protocol describes a common method for synthesizing Manganese(II) oxalate dihydrate through a precipitation reaction.[6]

Materials:

-

Manganese(II) sulfate (B86663) (MnSO₄) or Manganese(II) chloride (MnCl₂)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O) or Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Glacial acetic acid (optional)

-

Beakers

-

Stirring apparatus

-

Heating plate

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of the manganese salt (e.g., 20g of MnSO₄) in deionized water (e.g., 50ml) with heating and stirring to create a clear, pale pink solution.[7]

-

In a separate beaker, dissolve a stoichiometric equivalent of the oxalate source (e.g., 24.5g of potassium oxalate monohydrate) in deionized water (e.g., 50ml), also with heating and stirring, to form a clear solution.[7]

-

-

Precipitation:

-

Slowly add the oxalate solution to the manganese salt solution while continuously stirring. A milky, suspended precipitate of Manganese(II) oxalate will form immediately.[7]

-

(Optional) Add a small amount of glacial acetic acid (e.g., 5ml) to reduce the solubility of the product and improve yield.[7]

-

-

Digestion and Washing:

-

Continue stirring the mixture for approximately 20 minutes to allow the precipitate to fully form and coagulate.[7]

-

Cease stirring and allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate by adding deionized water (e.g., 200ml), stirring for 10 minutes, allowing it to settle, and decanting the supernatant. Repeat this washing step at least twice to remove soluble impurities.[7]

-

-

Isolation and Drying:

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with a final portion of deionized water.

-

Dry the collected solid in a drying oven at a temperature below its decomposition point (e.g., at 150°C to remove water of hydration if anhydrous form is desired) or air-dry on a filter paper.[7][8]

-

Thermal Decomposition Analysis

The thermal decomposition of Manganese(II) oxalate is a critical process for producing manganese oxides. This behavior is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Objective: To determine the decomposition pathway and temperature ranges for the dehydration and subsequent decomposition of Manganese(II) oxalate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Inert gas supply (e.g., Nitrogen, Helium, or Argon) or Air/Oxygen supply

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the Manganese(II) oxalate sample (typically 5-10 mg) into a TGA/DSC crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA/DSC furnace.

-

Purge the system with the desired atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) to remove air.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Dehydration: The initial weight loss, typically occurring around 150-200 °C, corresponds to the loss of water molecules.[1] The endothermic peak in the DSC curve in this range confirms the dehydration step.

-

Decomposition: A subsequent, significant weight loss at higher temperatures (starting around 300 °C) indicates the decomposition of the anhydrous oxalate into manganese oxide (MnO) and gaseous products (CO and CO₂).[6][8] This process is also endothermic.

-

The final residual mass should correspond to the theoretical mass of the resulting manganese oxide.

-

Visualized Workflows and Pathways

Safe Handling and Emergency Response Workflow

The following diagram outlines the logical workflow for the safe handling of Manganese(II) oxalate and the appropriate emergency response procedures.

Caption: Workflow for safe handling and emergency response.

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 2. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 3. fishersci.dk [fishersci.dk]

- 4. fishersci.com [fishersci.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. Sciencemadness Discussion Board - Report on making manganese oxalate and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Proton solvent-controllable synthesis of manganese oxalate anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]

A Technical Guide to Lindbergite: The Natural Occurrence of Manganese(II) Oxalate

For researchers, scientists, and professionals in drug development, understanding the natural sources and properties of metal complexes is crucial. Manganese(II) oxalate (B1200264), a compound with applications ranging from precursor for battery materials to catalysts, exists in nature as the mineral lindbergite.[1][2] This guide provides an in-depth technical overview of lindbergite, focusing on its quantitative data, experimental protocols for its study, and the logical frameworks for its formation and identification.

Introduction to Lindbergite

Lindbergite is the naturally occurring dihydrate form of manganese(II) oxalate (MnC₂O₄·2H₂O).[1] It is a secondary mineral, typically found in granite pegmatites.[3] The type locality for lindbergite is the Boca Rica mine in Sapucaia do Norte, Galiléia, Minas Gerais, Brazil, where it is found in association with various phosphate (B84403) minerals.[3][4] The mineral was named in honor of Marie Louise Lindberg-Smith, a mineralogist with the U.S. Geological Survey.[4] Lindbergite is the manganese analogue of humboldtine (iron oxalate) and glushinskite (magnesium oxalate).[5]

Quantitative Data

A summary of the key quantitative data for lindbergite is presented in the tables below, compiled from various mineralogical databases and scientific publications.

Table 1: Crystallographic Data of Lindbergite

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [4][5] |

| Space Group | C2/c | [3][5] |

| Unit Cell Parameters | a = 11.995(5) Å | [5] |

| b = 5.632(2) Å | [5] | |

| c = 9.967(7) Å | [5] | |

| β = 128.34(4)° | [5] | |

| Volume | 528.1(5) ų | [5] |

| Z (formula units per unit cell) | 4 | [3][5] |

Table 2: Physical and Optical Properties of Lindbergite

| Property | Value | Source(s) |

| Color | White to grayish-white | [3][4] |

| Luster | Vitreous | [4] |

| Streak | White | [3] |

| Hardness (Mohs) | 2.5 | [3] |

| Density (measured) | 2.10(3) g/cm³ | [5] |

| Density (calculated) | 2.251 g/cm³ | [5] |

| Cleavage | Perfect on {010} | [3] |

| Fracture | Friable | [1] |

| Optical Class | Biaxial (-) | [3] |

| Refractive Indices | nα = 1.424(3) | [5] |

| nβ = 1.550(3) | [5] | |

| nγ = 1.65(1) | [5] | |

| 2V (measured) | 80(2)° | [3] |

| 2V (calculated) | 77° | [3] |

Table 3: Chemical Composition of Lindbergite (from Boca Rica mine)

| Constituent | Weight % | Source(s) |

| MnO | 39.63 | [3] |

| Al₂O₃ | 0.24 | [3] |

| Na₂O | 0.21 | [3] |

| C₂O₃ | 34.90 | [3] |

| H₂O | 19.62 | [3] |

| Total | 94.96 | [3] |

Experimental Protocols

This section details the methodologies for the synthesis of manganese(II) oxalate dihydrate and the characterization of lindbergite, based on established laboratory practices and analytical techniques.

Synthesis of Manganese(II) Oxalate Dihydrate

Manganese(II) oxalate dihydrate can be synthesized in the laboratory via a precipitation reaction.[2][6]

Objective: To prepare a pure sample of manganese(II) oxalate dihydrate.

Materials:

-

A soluble manganese(II) salt (e.g., manganese(II) chloride, MnCl₂)

-

A soluble oxalate (e.g., sodium oxalate, Na₂C₂O₄) or oxalic acid (H₂C₂O₄)

-

Distilled water

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

Prepare an aqueous solution of the manganese(II) salt.

-

Prepare a separate aqueous solution of the oxalate.

-

Slowly add the oxalate solution to the manganese(II) salt solution while stirring continuously. A pale pink precipitate of manganese(II) oxalate dihydrate will form.[2][6]

-

Continue stirring for a set period to ensure complete precipitation.

-

Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the precipitate at a low temperature (e.g., in a desiccator or a low-temperature oven) to obtain the final product.

A hydrothermal synthesis method can also be employed.[7]

Characterization of Lindbergite

Several analytical techniques are employed to identify and characterize lindbergite.

Objective: To identify the crystalline phases present in a sample and to determine its unit cell parameters.

Methodology:

-

A small, powdered sample of the mineral is prepared.

-

The sample is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays in a powder diffractometer.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared to standard diffraction patterns of known minerals (e.g., from the JCPDS-International Centre for Diffraction Data) to identify the phases present. The powder XRD pattern for lindbergite is practically identical to that of synthetic Mn(C₂O₄)·2H₂O.[8]

Objective: To observe the morphology of the mineral crystals and to determine their elemental composition.

Methodology:

-

A small sample of the mineral is mounted on an SEM stub using a conductive adhesive.

-

The sample may be coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging.

-

The sample is placed in the SEM chamber, and a high-energy beam of electrons is focused on the sample.

-

The interactions between the electron beam and the sample produce various signals, including secondary electrons (for imaging) and X-rays (for elemental analysis).

-

Secondary electron images provide high-resolution information about the surface topography and morphology of the crystals.

-

EDS analysis of the characteristic X-rays emitted from the sample allows for the qualitative and quantitative determination of its elemental composition.[3][9]

Visualizations

The following diagrams illustrate the geological formation process of lindbergite and a typical workflow for its characterization.

References

- 1. Lindbergite Mineral Data [webmineral.com]

- 2. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. mindat.org [mindat.org]

- 5. researchgate.net [researchgate.net]

- 6. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solid Solutions of Lindbergite–Glushinskite Series: Synthesis, Ionic Substitutions, Phase Transformation and Crystal Mo… [ouci.dntb.gov.ua]

Physicochemical properties of anhydrous Manganese(II) oxalate

An In-depth Technical Guide on the Physicochemical Properties of Anhydrous Manganese(II) Oxalate (B1200264)

Introduction

Anhydrous Manganese(II) oxalate (MnC₂O₄) is an inorganic compound of significant interest in materials science and chemistry. It serves as a crucial precursor for the synthesis of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄), which have widespread applications in catalysis, energy storage devices like lithium-ion batteries, and as magnetic materials. The controlled thermal decomposition of anhydrous MnC₂O₄ allows for the production of manganese oxide nanoparticles with specific morphologies and properties. This document provides a comprehensive overview of the core physicochemical properties of anhydrous Manganese(II) oxalate, detailed experimental protocols for its characterization, and visual representations of key processes for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of anhydrous Manganese(II) oxalate are summarized in the tables below. This data is critical for its handling, processing, and application in further research and development.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂MnO₄ | [1][2] |

| Molar Mass | 142.96 g/mol | [2][3] |

| Appearance | Light pink crystalline solid/powder | [1] |

| Density | 2.43 g/cm³ (at 21.7°C) | [1][2] |

| Solubility in Water | 0.03087 g/100 g (at 25°C); very slightly soluble. | [2][4] |

| Solubility in Other Solvents | Soluble in dilute acids. | [4] |

| Standard Molar Enthalpy of Formation (ΔfH⁰₂₉₈) | -1087.3 kJ/mol (for the solid state) | [2] |

Crystal Structure

Anhydrous Manganese(II) oxalate is typically formed by the dehydration of its hydrated precursors, such as the dihydrate (MnC₂O₄·2H₂O) or trihydrate (MnC₂O₄·3H₂O). Upon removal of the water molecules, the material adopts an orthorhombic crystal structure.[5] The dihydrate precursor commonly crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[1]

| Property | Value (for Dihydrate Precursor) | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Lattice Parameters | a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm | [1] |

| Formula Units (Z) | 4 | [1] |

Note: Data for the direct crystal structure of the anhydrous form is less commonly reported than for its stable hydrated precursors. The structure of the anhydrous material is derived from these precursors.[5]

Thermal Properties

The thermal decomposition of anhydrous MnC₂O₄ is a critical property, particularly for its use as a precursor. The decomposition pathway is highly dependent on the surrounding atmosphere.

| Property | Value / Observation | Atmosphere | Reference |

| Decomposition Onset | ~220-296°C | Air / N₂ | [6][7] |

| Decomposition Reaction | MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g) | Inert (Vacuum / N₂) | [1][8] |

| Decomposition Products | Mn₂O₃, Mn₃O₄ | Oxidative (Air / O₂) | [8][9] |

| Enthalpy of Dehydration (of Dihydrate) | ΔH = 86 kJ/mol | - | [9] |

| DSC Endothermic Peak | 151°C (related to decomposition processes) | Nitrogen | [10] |

Magnetic and Spectroscopic Properties

The magnetic properties of manganese compounds are of significant interest. The oxalate ligand can mediate magnetic exchange interactions between metal centers.[11]

| Property | Value / Observation | Reference |

| Magnetic Behavior | Paramagnetic, with antiferromagnetic interactions. | [11] |

| Infrared (IR) Spectroscopy | Characteristic vibrations of the oxalate ligand (C=O and C-O stretching) are observable. | |

| Raman Spectroscopy | Can be used for characterization. | [12] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of anhydrous Manganese(II) oxalate.

Synthesis

Anhydrous MnC₂O₄ is typically prepared via a two-step process: precipitation of a hydrated precursor followed by thermal dehydration.

Step 1: Synthesis of Manganese(II) Oxalate Dihydrate (MnC₂O₄·2H₂O) Precursor This protocol is based on a standard aqueous precipitation reaction.[1]

-

Reagents: Prepare aqueous solutions of a soluble manganese(II) salt (e.g., Manganese(II) chloride, MnCl₂) and an oxalate source (e.g., sodium oxalate, Na₂C₂O₄, or oxalic acid, H₂C₂O₄).

-

Precipitation: Slowly add the sodium oxalate solution to the stirred manganese chloride solution at room temperature. A pale pink precipitate of Manganese(II) oxalate dihydrate will form immediately.[1]

-

MnCl₂(aq) + Na₂C₂O₄(aq) + 2H₂O(l) → MnC₂O₄·2H₂O(s) + 2NaCl(aq)[1]

-

-

Aging: Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction and particle size homogeneity.

-

Isolation: Collect the precipitate by filtration (e.g., using a Buchner funnel).

-

Washing: Wash the collected solid several times with deionized water to remove soluble byproducts (like NaCl), followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.[6]

-

Drying: Dry the product in air at ambient temperature or in a low-temperature oven (< 80°C) to yield the stable dihydrate precursor.[13]

Step 2: Dehydration to Anhydrous Manganese(II) Oxalate This protocol uses thermal analysis data to define the dehydration conditions.[7][10]

-

Setup: Place a known quantity of the synthesized MnC₂O₄·2H₂O powder in a crucible suitable for heating.

-

Heating: Heat the sample in a furnace or thermogravimetric analyzer under a controlled atmosphere (e.g., flowing nitrogen).

-

Temperature Program: Based on TGA data, the dehydration of the dihydrate typically occurs between 140°C and 200°C.[7] Heat the sample to a temperature within this range (e.g., 180°C) and hold until a constant weight is achieved, indicating the complete removal of water of crystallization.

-

Cooling: Cool the sample back to room temperature under an inert atmosphere to prevent rehydration or oxidation. The resulting powder is anhydrous MnC₂O₄.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is used to study the thermal stability and decomposition kinetics.[6][10]

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the anhydrous MnC₂O₄ powder into an alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) or an oxidative gas (e.g., Air) at a constant flow rate (e.g., 100-150 mL/min).[6]

-

Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600-900°C) at a constant heating rate, typically 10°C/min.[6][10]

-

Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to identify dehydration and decomposition steps. Analyze the DSC curve (heat flow vs. temperature) to determine if these events are endothermic or exothermic.

X-ray Diffraction (XRD)

This protocol is used to confirm the crystal structure and phase purity of the material.[6]

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: Finely grind the anhydrous MnC₂O₄ powder and mount it onto a sample holder.

-

Radiation Source: Use a standard X-ray source, typically Cu Kα radiation (λ = 1.54056 Å).[6]

-

Scan Parameters: Collect the diffraction pattern over a 2θ range of 5° to 80° with a step size of 0.02°.[6]

-

Data Analysis: Compare the resulting diffractogram with standard patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[6]

Magnetic Susceptibility Measurement

This protocol is used to determine the magnetic properties of the compound.[6]

-

Instrument: A Superconducting Quantum Interference Device (SQUID) magnetometer.[6]

-

Sample Preparation: Place a precisely weighed amount of the anhydrous MnC₂O₄ powder into a gelatin capsule or other suitable sample holder.

-

Measurement Conditions:

-

Data Analysis: Plot the magnetic susceptibility (χ) versus temperature (T). Analyze the data using the Curie-Weiss law to determine the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic).

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of anhydrous Manganese(II) oxalate.

Thermal Decomposition Pathways

The decomposition of anhydrous MnC₂O₄ is highly dependent on the atmosphere, leading to different manganese oxide products.

Safety and Handling

Manganese(II) oxalate is classified as harmful. Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazards: Harmful if swallowed or in contact with skin (H302 + H312).[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16][17]

-

Handling: Use in a well-ventilated area. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[16][17]

-

Decomposition Hazards: Thermal decomposition produces toxic gases (Carbon Monoxide) and manganese oxides.[16]

References

- 1. Manganese oxalate - Wikipedia [en.wikipedia.org]

- 2. manganese(II) oxalate [chemister.ru]

- 3. Manganese oxalate | C2MnO4 | CID 69499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MANGANESE OXALATE | 640-67-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition of Manganese(II) oxalate in vacuum and in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. ias.ac.in [ias.ac.in]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.dk [fishersci.dk]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. aksci.com [aksci.com]

Dehydration kinetics of Manganese(II) oxalate dihydrate

An In-depth Technical Guide on the Dehydration Kinetics of Manganese(II) Oxalate (B1200264) Dihydrate

Introduction

Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) is a key inorganic precursor compound used extensively in materials science for the synthesis of various manganese oxides (MnOₓ).[1] These oxides are critical components in catalysis, energy storage devices like batteries and supercapacitors, and magnetic materials.[1][2] The thermal decomposition of MnC₂O₄·2H₂O is a multi-step process, beginning with the removal of its two water molecules of crystallization. A thorough understanding of the kinetics and mechanism of this initial dehydration step is crucial for controlling the morphology, particle size, and phase of the final manganese oxide product.

This technical guide provides a comprehensive overview of the dehydration kinetics of Manganese(II) oxalate dihydrate. It consolidates quantitative data from various studies, details the experimental protocols used for its characterization, and presents logical workflows and relationships through diagrams, serving as a vital resource for researchers, scientists, and professionals in materials and drug development.

The Dehydration Process: Mechanism and Characteristics